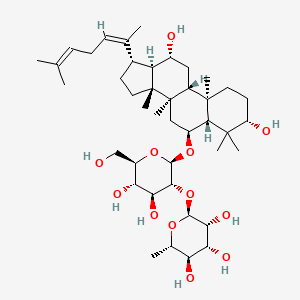
Ginsenoside RG4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
人参サポニンRg4は、伝統的な中国医学および韓国医学で広く使用されている植物であるオタネニンジンの根に見られるサポニンの種類である、希少な人参サポニンです。人参サポニンは、プロトパナキサジオールとプロトパナキサトリオールの2つの主要なグループに分類されます。 人参サポニンRg4はプロトパナキサトリオールグループに属し、抗炎症、抗癌、神経保護効果など、さまざまな薬理学的特性で知られています .
科学的研究の応用
Ginsenoside Rg4 has a wide range of scientific research applications:
作用機序
人参サポニンRg4は、複数のメカニズムを通じてその効果を発揮します。
抗炎症: 腫瘍壊死因子-αおよびインターロイキン-1βなどの炎症性サイトカインの産生を阻害します。
抗癌: カスパーゼを活性化し、細胞増殖を阻害することによって、癌細胞のアポトーシスを誘導します。
神経保護: 酸化ストレスを軽減し、ホスホイノシチド3-キナーゼ/Akt経路などのシグナル伝達経路を調節することによって、ニューロンを保護します
類似の化合物:
人参サポニンRg1: 神経保護および抗疲労特性で知られています。
人参サポニンRg3: 強力な抗癌および抗炎症効果を示します。
人参サポニンRh2: 抗癌および免疫調節特性が研究されています
人参サポニンRg4のユニークさ: 人参サポニンRg4は、その強力な抗炎症および抗敗血症効果のためにユニークです。 肺損傷から保護し、酸化ストレスを軽減する上で大きな可能性を示しており、さらなる研究と治療的応用のために貴重な化合物となっています .
生化学分析
Biochemical Properties
Ginsenoside RG4 plays a significant role in biochemical reactions, particularly in modulating inflammatory responses. It interacts with several enzymes and proteins, including phosphoinositide 3-kinase (PI3K), Akt, and p38 mitogen-activated protein kinase (MAPK). These interactions help maintain endothelial integrity and reduce vascular protein leakage and leukocyte infiltration . This compound also scavenges reactive oxygen species (ROS), thereby inhibiting ROS-induced activation of p38 MAPK .
Cellular Effects
This compound exhibits protective effects on various cell types, particularly lung endothelial cells. It helps maintain endothelial cell barrier integrity by activating Akt and inhibiting ROS-induced activation of p38 MAPK . Additionally, this compound reduces the release of proinflammatory cytokines in bronchoalveolar lavage fluids, thereby mitigating pulmonary inflammation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key signaling molecules such as PI3K and Akt .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates PI3K, leading to the activation of Akt, which in turn helps maintain endothelial cell integrity . This compound also inhibits the activation of p38 MAPK by scavenging ROS, thereby reducing inflammation and oxidative stress . Furthermore, this compound modulates gene expression by influencing the activity of transcription factors involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its bioactivity over extended periods. Its degradation can occur under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that this compound continues to exhibit protective effects on cellular function, particularly in reducing inflammation and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound (5 mg/kg) are effective in reducing inflammation and improving survival rates in sepsis models . Higher doses (10-15 mg/kg) further enhance these protective effects but may also lead to adverse effects such as renal inflammation and increased cytokine levels . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as PI3K and Akt, which play crucial roles in cellular signaling and metabolism . This compound also affects metabolic flux by modulating the activity of key signaling molecules and transcription factors involved in inflammatory responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to areas where it can exert its protective effects, such as the endothelial cells in the lungs . The distribution of this compound within tissues is influenced by its binding affinity to various proteins and its ability to cross cellular membranes .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm and interacts with key signaling molecules such as PI3K and Akt . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its ability to modulate cellular signaling and maintain endothelial integrity .
準備方法
合成経路と反応条件: 人参サポニンRg4は、酵素変換法によって合成することができます。微生物培養物および植物抽出物からのグリコシダーゼによる、人参サポニンの側鎖グリコ基の特定の加水分解は、一般的な方法です。 β-グルコシダーゼ、β-キシロシダーゼ、α-l-アラビノフラノシダーゼ、およびα-l-ラムノシダーゼなどの酵素が加水分解に使用されます .
工業生産方法: 人参サポニンRg4の工業生産には、物理的な加熱と化学的な変換方法が含まれます。蒸気処理、微生物変換、酸/アルカリ処理などのプロセスが採用されます。 たとえば、95〜100°Cで2時間蒸気処理するか、50%エタノール中の0.05%ギ酸で120°C、125 MPaで2時間変換する方法は、使用される方法のいくつかです .
化学反応の分析
反応の種類: 人参サポニンRg4は、酸化、還元、置換など、さまざまな化学反応を受けます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムおよび水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応は、水酸化物イオンまたはアミンなどの求核剤をしばしば伴います。
生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな薬理学的特性を持つ可能性のある、人参サポニンのさまざまな誘導体が含まれます .
4. 科学研究への応用
人参サポニンRg4は、幅広い科学研究への応用を持っています。
類似化合物との比較
Ginsenoside Rg1: Known for its neuroprotective and anti-fatigue properties.
Ginsenoside Rg3: Exhibits strong anti-cancer and anti-inflammatory effects.
Ginsenoside Rh2: Studied for its anti-cancer and immune-modulating properties
Uniqueness of Ginsenoside Rg4: this compound is unique due to its potent anti-inflammatory and anti-sepsis effects. It has shown significant potential in protecting against lung injury and reducing oxidative stress, making it a valuable compound for further research and therapeutic applications .
特性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12-/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMBXPYXWGTFNR-KRPFXEAISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C\CC=C(C)C)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Pyridinemethanesulfonic acid, 5-[[5-[(5-chloro-6-fluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, lithium sodium salt](/img/structure/B1179573.png)
